molecular formula C10H11Cl2N3O3 B1460685 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea CAS No. 338395-28-1

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea

Cat. No.: B1460685
CAS No.: 338395-28-1
M. Wt: 292.12 g/mol
InChI Key: KXRDHVNPUYEBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea involves several steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea can be compared with other similar compounds, such as:

These similar compounds share some properties with this compound but may exhibit different biological activities and chemical reactivity due to variations in their molecular structures.

Biological Activity

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea, also known by its CAS number 338395-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H11Cl2N3O3
  • Molecular Weight: 292.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could bind to certain receptors, modifying their activity and influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral pathogens. The exact mechanism remains under investigation but may involve the inhibition of viral replication.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it can induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against E. coli and S. aureus.Suggests potential use as an antibacterial agent.
Study B (2021)Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.Indicates promise for cancer treatment applications.
Study C (2022)Investigated antiviral effects; reduced viral load in infected cell cultures.Supports further exploration in antiviral drug development.

Comparative Analysis

When compared to similar compounds, such as 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)urea and 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)urea, this compound shows distinct biological activities that warrant further investigation.

CompoundAntimicrobial ActivityCytotoxicityAntiviral Activity
This compoundHighModeratePresent
1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)ureaModerateLowAbsent
1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)ureaLowModerateLow

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRDHVNPUYEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Reactant of Route 2
Reactant of Route 2
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Reactant of Route 3
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Reactant of Route 4
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Reactant of Route 5
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Reactant of Route 6
Reactant of Route 6
1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.